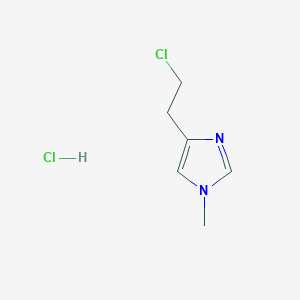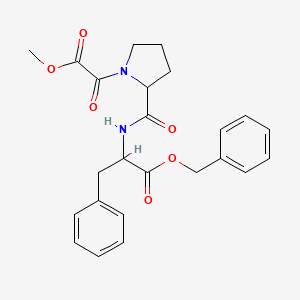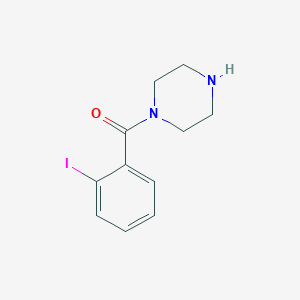
Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenol group attached to a thiazole ring, which is further substituted with ethyl and methyl groups. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
The synthesis of Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- typically involves the reaction of appropriate starting materials under specific conditionsIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Aplicaciones Científicas De Investigación
Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits significant biological activities, making it a valuable tool in the study of antibacterial, antifungal, and anti-inflammatory mechanisms.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and chemical products, including dyes and biocides
Mecanismo De Acción
The mechanism of action of Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and proteins, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparación Con Compuestos Similares
Phenol, 4-(4-ethyl-5-methyl-2-thiazolyl)- can be compared with other thiazole derivatives, such as:
Phenol, 4-(2-methyl-4-thiazolyl)-: Similar structure but different substitution pattern, leading to variations in biological activity.
Phenol, 4-(4-methyl-2-thiazolyl)-: Another thiazole derivative with distinct biological properties.
Phenol, 4-(4-chlorophenyl)-2-thiazolyl)-: Contains a chlorophenyl group, which alters its chemical and biological behavior. These compounds share the thiazole ring structure but differ in their substituents, resulting in unique properties and applications
Propiedades
Número CAS |
1152495-32-3 |
|---|---|
Fórmula molecular |
C12H13NOS |
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C12H13NOS/c1-3-11-8(2)15-12(13-11)9-4-6-10(14)7-5-9/h4-7,14H,3H2,1-2H3 |
Clave InChI |
UNIJITYZLJHEFC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC(=N1)C2=CC=C(C=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile](/img/structure/B12112029.png)
![2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12112034.png)


![7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12112046.png)
![2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112064.png)
![1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene](/img/structure/B12112070.png)
![1H-1,2,4-Triazole-5-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12112077.png)




